molecular formula C9H11FN2O B13342039 7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B13342039
M. Wt: 182.19 g/mol
InChI Key: OEYLCUZDGOKNCN-UHFFFAOYSA-N
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Description

7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-fluoropyruvate with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and fluoro groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research .

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

7-ethyl-3-fluoro-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C9H11FN2O/c1-2-6-3-4-8(13)9-7(10)5-11-12(6)9/h5-6H,2-4H2,1H3

InChI Key

OEYLCUZDGOKNCN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C2=C(C=NN12)F

Origin of Product

United States

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